The Discovery and Initial Characterization of Sp100: A Technical Guide
The Discovery and Initial Characterization of Sp100: A Technical Guide
Introduction
The Sp100 protein, also known as the speckled 100 kDa protein, is a key component of the promyelocytic leukemia (PML) nuclear bodies (NBs), subnuclear structures implicated in a diverse range of cellular processes including transcriptional regulation, antiviral defense, and apoptosis.[1][2] Its discovery and initial characterization in the early 1990s laid the groundwork for understanding its multifaceted roles in both normal cellular function and disease. This technical guide provides an in-depth overview of the seminal findings related to the discovery, cloning, and initial functional analysis of the Sp100 protein, tailored for researchers, scientists, and drug development professionals.
Discovery and Initial Identification
The Sp100 protein was first identified as a nuclear autoantigen in patients with primary biliary cirrhosis (PBC), a chronic autoimmune liver disease.[3][4] Approximately 30% of PBC patients produce autoantibodies that recognize a 100 kDa protein in the cell nucleus.[3] Initial studies utilized sera from these patients to characterize this novel antigen.
Immunofluorescence and Subcellular Localization
The initial key observation was the distinct "nuclear dots" pattern observed in indirect immunofluorescence assays on HEp-2 cells using anti-Sp100 positive sera from PBC patients.[4] This punctate nuclear staining indicated that the target antigen, Sp100, was not diffusely distributed throughout the nucleoplasm but was instead concentrated in discrete subnuclear structures.[5][6] These structures were later identified as the PML nuclear bodies.[7]
Molecular Cloning and Initial Protein Characterization
The molecular identity of Sp100 was elucidated through the cloning and sequencing of its corresponding cDNA.[6] This was a critical step in moving from an immunological observation to a molecular understanding of the protein.
cDNA Library Screening
The cDNA encoding Sp100 was isolated by screening a HeLa cell cDNA expression library with anti-Sp100 autoantibodies from a PBC patient.[8] The full-length cDNA revealed a protein with a calculated molecular mass of 53 kDa and an isoelectric point of 4.7.[8] This discrepancy between the calculated molecular weight and the apparent molecular weight of 100 kDa observed on SDS-PAGE suggested that the protein might have an aberrant electrophoretic mobility or undergo significant post-translational modifications.[8][9]
Identification of Splice Variants
Further research revealed the existence of several alternatively spliced mRNAs transcribed from the human sp100 gene.[10][11] These variants share a common N-terminus but differ in their C-terminal regions, leading to the expression of multiple Sp100 isoforms, including Sp100A, Sp100B, Sp100C, and Sp100-HMG.[10][12][13] The discovery of these isoforms suggested a functional diversity for the Sp100 protein family.
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial characterization of the Sp100 protein.
| Property | Value | Reference(s) |
| Apparent Molecular Weight | 95-100 kDa (on SDS-PAGE) | [3][8] |
| Calculated Molecular Weight | 54 kDa (for the major isoform, Sp100-A) | [9] |
| Isoelectric Point | 4.7 | [8] |
| Chromosomal Location | 2q37.1 | [14][15] |
Table 1: Physicochemical Properties of Sp100
| Isoform | Key C-terminal Domain(s) | Reference(s) |
| Sp100A | - | [13] |
| Sp100B | Extended C-terminus | [13] |
| Sp100C | PHD finger and Bromodomain | [2] |
| Sp100-HMG | HMG box | [16] |
Table 2: Major Sp100 Splice Variants and Their Characteristic Domains
Experimental Protocols
Indirect Immunofluorescence for Subcellular Localization
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Cell Culture: HEp-2 cells were cultured on glass coverslips.
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Fixation: Cells were fixed with acetone (B3395972) or methanol.
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Permeabilization: If required, cells were permeabilized with a detergent like Triton X-100.
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Blocking: Non-specific antibody binding was blocked using a solution of bovine serum albumin (BSA) or normal goat serum in phosphate-buffered saline (PBS).
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Primary Antibody Incubation: Cells were incubated with patient sera containing anti-Sp100 autoantibodies or with specific anti-Sp100 antibodies.
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Washing: Unbound primary antibodies were removed by washing with PBS.
-
Secondary Antibody Incubation: Cells were incubated with a fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-human IgG).
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Washing: Unbound secondary antibodies were removed by washing with PBS.
-
Mounting and Visualization: Coverslips were mounted on glass slides with an anti-fade mounting medium and visualized using a fluorescence microscope.
cDNA Library Immunoscreening
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Library Plating: A HeLa cell cDNA expression library in a vector like λgt11 was plated on E. coli.
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Protein Expression Induction: Protein expression was induced by overlaying the plates with nitrocellulose membranes soaked in isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Membrane Blocking: The membranes were blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membranes were incubated with anti-Sp100 positive patient serum.
-
Washing: Unbound antibodies were washed off.
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Secondary Antibody Incubation: The membranes were incubated with an enzyme-conjugated secondary antibody (e.g., alkaline phosphatase-conjugated anti-human IgG).
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Detection: Positive plaques were identified by adding a chromogenic substrate.
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Plaque Purification and cDNA Isolation: Positive plaques were isolated, and the corresponding cDNA inserts were purified and sequenced.
Initial Functional Characterization
Regulation by Interferon
A significant early finding was that Sp100 expression is induced by interferons (IFNs).[3][17] Treatment of cells with IFN-α, IFN-β, or IFN-γ led to an increase in both the size and number of Sp100-containing nuclear dots.[3] This induction was also observed at the molecular level, with a significant increase in both Sp100 mRNA and protein levels following IFN treatment.[3] This discovery characterized Sp100 as an interferon-stimulated gene (ISG) and provided the first clues about its potential role in the immune response and antiviral defense.[1]
Protein-Protein Interactions and Link to Chromatin
Initial studies identified key interaction partners of Sp100, providing insights into its function.
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PML: Sp100 was found to colocalize with the promyelocytic leukemia (PML) protein in the nuclear dots, establishing these two proteins as the major components of these nuclear bodies.[18][7]
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HP1: Sp100 was shown to interact with members of the heterochromatin protein 1 (HP1) family of non-histone chromosomal proteins.[16][19] This interaction, along with the discovery of the Sp100-HMG variant with potential DNA-binding capabilities, provided the first molecular evidence linking PML nuclear bodies to the chromatin compartment and suggested a role for Sp100 in transcriptional regulation.[2][16]
Post-Translational Modification by SUMO-1
Sp100, along with PML, was identified as one of the first proteins to be modified by the small ubiquitin-like modifier-1 (SUMO-1).[18][7] This covalent modification was found to be important for the proper function and dynamics of PML nuclear bodies.[2] SUMOylation of Sp100 was shown to depend on a functional nuclear localization signal but was not necessary for its import into the nucleus or its targeting to the nuclear dots.[7] It was later suggested that SUMO modification might regulate the interaction of Sp100 with other proteins, such as HP1.[10]
Visualizations
References
- 1. Frontiers | The Fate of Speckled Protein 100 (Sp100) During Herpesviruses Infection [frontiersin.org]
- 2. Common Properties of Nuclear Body Protein SP100 and TIF1α Chromatin Factor: Role of SUMO Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IFN enhance expression of Sp100, an autoantigen in primary biliary cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-sp100 antibodies - Wikipedia [en.wikipedia.org]
- 5. Anti-multiple nuclear dots (anti-MND) and anti-SP100 antibodies in hepatic and rheumatological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sp100 nuclear antigen - Wikipedia [en.wikipedia.org]
- 7. The nuclear dot protein sp100, characterization of domains necessary for dimerization, subcellular localization, and modification by small ubiquitin-like modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genecards.org [genecards.org]
- 9. uniprot.org [uniprot.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Sp100 Isoform-Specific Regulation of Human Adenovirus 5 Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Interaction of SP100 with HP1 proteins: A link between the promyelocytic leukemia-associated nuclear bodies and the chromatin compartment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical and mechanistic insights into the expression of SP100 family proteins in various cancers: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Interaction of SP100 with HP1 proteins: a link between the promyelocytic leukemia-associated nuclear bodies and the chromatin compartment - Research - Institut Pasteur [research.pasteur.fr]
- 17. Structure and expression of the murine Sp100 nuclear dot gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Nuclear Dot Protein Sp100, Characterization of Domains Necessary for Dimerization, Subcellular Localization, and Modification by Small Ubiquitin-like Modifiers* | Semantic Scholar [semanticscholar.org]
- 19. pnas.org [pnas.org]
